![molecular formula C26H36N6O4S B042780 Cyclopentynafil CAS No. 1173706-34-7](/img/structure/B42780.png)
Cyclopentynafil
概要
説明
Cyclopentynafil is a compound with the molecular formula C26H36N6O4S . It is a new sildenafil analogue . Sildenafil is a medication used to treat erectile dysfunction and pulmonary arterial hypertension .
Synthesis Analysis
The synthesis of Cyclopentynafil has been reported in a study . The structures of Cyclopentynafil were elucidated using HPLC-photodiode array (PDA), LC-MS, high-resolution MS, NMR, and circular dichroism (CD) .
Molecular Structure Analysis
The molecular structure of Cyclopentynafil consists of 26 carbon atoms, 36 hydrogen atoms, 6 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The molecular weight is 528.7 g/mol .
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving Cyclopentynafil. However, it is known that Cyclopentynafil is a new sildenafil analogue , which suggests that it may undergo similar chemical reactions as sildenafil.
Physical And Chemical Properties Analysis
Cyclopentynafil has a molecular weight of 528.7 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not explicitly stated in the available resources.
科学的研究の応用
- Cyclopentynafil is a novel sildenafil analogue. Like sildenafil (commonly known as Viagra), it inhibits PDE-5, an enzyme involved in regulating blood flow. PDE-5 inhibitors are used to treat erectile dysfunction by enhancing blood circulation to the penile region .
- N-octylnortadalafil, another analogue, shares structural similarities with tadalafil (Cialis). It also acts as a PDE-5 inhibitor, aiding in erectile function .
Phosphodiesterase-5 (PDE-5) Inhibition
作用機序
Target of Action
Cyclopentynafil is a new analogue of sildenafil . Sildenafil is a well-known phosphodiesterase-5 (PDE-5) inhibitor . Therefore, it can be inferred that the primary target of Cyclopentynafil is also PDE-5. PDE-5 is an enzyme that promotes the breakdown of cyclic guanosine monophosphate (cGMP), a molecule that induces relaxation and dilation of blood vessels.
Mode of Action
As a PDE-5 inhibitor, Cyclopentynafil likely works by blocking the action of PDE-5, thereby preventing the breakdown of cGMP . This leads to an increase in cGMP levels, which in turn results in relaxation and dilation of blood vessels. This is particularly significant in the blood vessels that supply the corpus cavernosum of the penis, leading to improved erectile function.
Pharmacokinetics
Sildenafil is rapidly absorbed after oral administration, widely distributed throughout the body, metabolized primarily by the liver, and excreted in the feces and urine .
Result of Action
The molecular effect of Cyclopentynafil is the inhibition of PDE-5, leading to increased levels of cGMP . The cellular effect is the relaxation and dilation of blood vessels, particularly in the penis, leading to improved erectile function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cyclopentynafil. For instance, the presence of food in the stomach can affect the absorption of the drug. Additionally, factors such as liver function can influence the metabolism and excretion of the drug
Safety and Hazards
The safety and hazards associated with Cyclopentynafil are not explicitly stated in the available resources. However, as a new sildenafil analogue , it is likely that Cyclopentynafil has similar safety and hazards as sildenafil. Sildenafil can cause side effects such as headaches, flushing, indigestion, nasal congestion, and impaired vision.
将来の方向性
The future directions of Cyclopentynafil are not explicitly stated in the available resources. However, given that it is a new sildenafil analogue , future research could focus on further understanding its mechanism of action, potential therapeutic uses, and safety profile.
特性
IUPAC Name |
5-[5-(4-cyclopentylpiperazin-1-yl)sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N6O4S/c1-4-8-21-23-24(30(3)29-21)26(33)28-25(27-23)20-17-19(11-12-22(20)36-5-2)37(34,35)32-15-13-31(14-16-32)18-9-6-7-10-18/h11-12,17-18H,4-10,13-16H2,1-3H3,(H,27,28,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKIXTHMBBUCQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C5CCCC5)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentynafil | |
CAS RN |
1173706-34-7 | |
Record name | Cyclopentynafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173706347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CYCLOPENTYNAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3DP75078L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。